1-[(2-Chlorophenyl)phenylmethyl]piperazine
Overview
Description
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl and a phenylmethyl group
Mechanism of Action
Target of Action
The primary target of 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine is the H1 receptor . This receptor is a type of histamine receptor that is primarily responsible for mediating the inflammatory and immediate hypersensitivity responses of histamines .
Mode of Action
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine acts as an antagonist at the H1 receptor . This means it binds to the receptor and blocks its activation by histamines, thereby inhibiting the physiological effects of histamines . It has a higher affinity for H1 receptors than histamines, making it effective in the treatment of allergies .
Biochemical Pathways
It is known that by blocking the h1 receptor, it prevents the downstream effects of histamine activation, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine
Result of Action
As an H1 receptor antagonist, 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine can alleviate the symptoms of allergies, which are mediated by histamines. This includes symptoms such as itching, redness, swelling, and bronchoconstriction . Some derivatives of this compound have shown significant effects on both allergic asthma and allergic itching .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins, influencing biochemical reactions . The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Some piperazine derivatives have been shown to have significant effects on various types of cells, including cancer cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-[chloro(phenyl)methyl]benzene with piperazine in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutyl ammonium iodide . The reaction is typically carried out in a solvent such as tetrahydrofuran under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as column chromatography using silica gel and an ethyl acetate-hexane mixture as the eluent .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)phenylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as tetrahydrofuran, and catalysts like tetrabutyl ammonium iodide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: The compound has been investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Derivatives of this compound have shown promise as antihistamines and anti-allergic agents. They exhibit significant effects on allergic asthma and itching, making them potential candidates for the development of new therapeutic agents.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)phenylmethyl]piperazine can be compared with other similar compounds, such as:
Chlorcyclizine: A first-generation antihistamine with similar structural features and pharmacological properties.
Norchlorcyclizine: Another piperazine derivative with comparable antihistamine activity.
Levocetirizine: A more potent antihistamine with fewer side effects, often used as a reference compound in the development of new antihistamines.
These compounds share structural similarities but may differ in their pharmacokinetic profiles, potency, and side effect profiles, highlighting the uniqueness of this compound in terms of its specific applications and effects.
Properties
IUPAC Name |
1-[(2-chlorophenyl)-phenylmethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPNIGECDMAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412069 | |
Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-64-2, 109036-15-9 | |
Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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